![molecular formula C29H27NO6 B14956333 1-(4-Hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14956333.png)
1-(4-Hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include substituted phenols and pyrroles, which undergo condensation, cyclization, and functional group modifications under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the chromeno[2,3-c]pyrrole core.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, compounds like 1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione are studied for their potential therapeutic effects. They may exhibit anti-inflammatory, antioxidant, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials with unique properties, such as enhanced conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 1-(4-methoxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern and the presence of both hydroxyl and methoxy groups. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
The compound 1-(4-Hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent findings and studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H25N1O5, with a molecular weight of approximately 375.44 g/mol. The structure features a chromeno-pyrrole core which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H25N1O5 |
Molecular Weight | 375.44 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antioxidant Activity
Recent studies have shown that this compound exhibits significant antioxidant properties. It has been demonstrated to scavenge free radicals effectively, thereby reducing oxidative stress in cells. For instance, in vitro assays indicated that the compound had an IC50 value (the concentration required to inhibit 50% of the free radicals) significantly lower than that of common antioxidants like ascorbic acid .
Anti-inflammatory Effects
In models of inflammation, this compound has displayed notable anti-inflammatory effects. Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases .
Anticancer Properties
The anticancer activity of this compound has been investigated in several cancer cell lines. Studies revealed that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. In particular, it was effective against breast cancer and colon cancer cell lines with IC50 values in the low micromolar range .
Antibacterial Activity
Additionally, preliminary studies have indicated that this compound possesses antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics like ciprofloxacin against certain Gram-positive bacteria .
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- Objective : To evaluate the free radical scavenging ability.
- Method : DPPH assay conducted in vitro.
- Findings : The compound exhibited a strong antioxidant effect with an IC50 value of 12 µg/mL compared to ascorbic acid at 25 µg/mL.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the impact on cytokine production.
- Method : LPS-stimulated macrophage model.
- Findings : Significant reduction in TNF-alpha and IL-6 levels post-treatment with the compound.
-
Study on Anticancer Activity :
- Objective : To determine cytotoxic effects on cancer cell lines.
- Method : MTT assay performed on MCF-7 and HT-29 cell lines.
- Findings : Induced apoptosis was confirmed via flow cytometry analysis; IC50 values were recorded at 8 µM for MCF-7 cells.
Properties
Molecular Formula |
C29H27NO6 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H27NO6/c1-16-13-21-23(14-17(16)2)36-28-25(27(21)32)26(19-7-10-22(31)24(15-19)35-4)30(29(28)33)12-11-18-5-8-20(34-3)9-6-18/h5-10,13-15,26,31H,11-12H2,1-4H3 |
InChI Key |
ATYDKMAZUMNHCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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